{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol is an organosilicon compound that features a phenyl group substituted with a chloromethyl group and an ethyl group attached to a silicon atom The silicon atom is further bonded to a methoxy group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol typically involves the reaction of {2-[4-(Chloromethyl)phenyl]ethyl}(trimethoxy)silane with water under controlled conditions. The reaction proceeds as follows:
Hydrolysis Reaction:
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis of {2-[4-(Chloromethyl)phenyl]ethyl}(trimethoxy)silane. The process is optimized to ensure high yield and purity of the final product. The reaction is typically carried out in a continuous flow reactor to maintain consistent reaction conditions and efficient separation of by-products.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Reagents: Nucleophiles such as amines or alcohols
Conditions: Mild to moderate temperatures
Products: Substituted derivatives of {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol
-
Oxidation Reactions
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Conditions: Acidic or basic medium
Products: Oxidized derivatives with potential formation of silanols or siloxanes
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Reduced derivatives with possible formation of silanes
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride
Catalysts: Acidic or basic catalysts for hydrolysis and oxidation reactions
Scientific Research Applications
{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol has several applications in scientific research, including:
-
Chemistry
- Used as a precursor for the synthesis of more complex organosilicon compounds.
- Employed in the study of silicon-based reaction mechanisms and catalysis.
-
Biology
- Investigated for its potential use in the development of silicon-based biomaterials.
- Explored for its interactions with biological molecules and potential biocompatibility.
-
Medicine
- Studied for its potential use in drug delivery systems due to its unique chemical properties.
- Evaluated for its potential therapeutic effects and interactions with biological targets.
-
Industry
- Utilized in the production of specialty coatings and adhesives.
- Applied in the development of advanced materials with enhanced properties.
Mechanism of Action
The mechanism of action of {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to form silanols, which can further react to form siloxanes. These reactions are facilitated by the presence of nucleophiles or catalysts. The chloromethyl group can participate in substitution reactions, leading to the formation of various derivatives with different biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
- {2-[4-(Chloromethyl)phenyl]ethyl}(dimethoxy)methylsilane
- {2-[4-(Chloromethyl)phenyl]ethyl}(trimethoxy)silane
- {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane
Uniqueness
{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol is unique due to the presence of both methoxy and hydroxyl groups attached to the silicon atom. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to its similar compounds. The presence of the chloromethyl group also allows for further functionalization through substitution reactions, making it a versatile compound for various applications.
Properties
CAS No. |
921598-69-8 |
---|---|
Molecular Formula |
C10H15ClO3Si |
Molecular Weight |
246.76 g/mol |
IUPAC Name |
2-[4-(chloromethyl)phenyl]ethyl-dihydroxy-methoxysilane |
InChI |
InChI=1S/C10H15ClO3Si/c1-14-15(12,13)7-6-9-2-4-10(8-11)5-3-9/h2-5,12-13H,6-8H2,1H3 |
InChI Key |
DLGGFFPQXLXSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCC1=CC=C(C=C1)CCl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.